molecular formula C16H11ClO2 B2761382 2-(4-chlorophenyl)-7-methyl-4H-chromen-4-one CAS No. 313973-29-4

2-(4-chlorophenyl)-7-methyl-4H-chromen-4-one

Cat. No. B2761382
CAS RN: 313973-29-4
M. Wt: 270.71
InChI Key: HZJDOBOIGBYDGP-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-7-methyl-4H-chromen-4-one, also known as Coumarin 151, is a chemical compound that belongs to the class of coumarin derivatives. It is widely used in scientific research for its various applications in the fields of biochemistry and pharmacology.

Scientific Research Applications

Cytotoxicity and Anticancer Potential

A key area of research for 2-(4-chlorophenyl)-7-methyl-4H-chromen-4-one derivatives is their potential use as cytotoxic agents in cancer treatment. Studies have shown that certain derivatives exhibit potent inhibitory activity against various cancer cell lines. For instance, a 4-aryl-4H-chromene bearing a 2-(4-chlorophenyl)thiazol-4-yl moiety demonstrated significant activity against breast cancer, lung cancer, and colon adenocarcinoma cells (Mahmoodi et al., 2010).

Crystal Structure and Synthesis

The synthesis and crystal structure of various chromene derivatives, including those with chlorophenyl groups, have been a subject of interest. This includes the study of their crystal systems, cell constants, and the molecular interactions within their structures (Manolov et al., 2012). These studies contribute to a better understanding of the molecular properties and potential applications of these compounds.

Pharmaceutical Synthesis

In pharmaceutical research, the synthesis of chromene derivatives is of interest for developing new medicinal compounds. An example is the development of efficient synthesis methods for trans-2,3-dihydrofuro[3,2-c]coumarins, which are synthesized using compounds like 2-(4-chlorophenyl)-7-methyl-4H-chromen-4-one (Salari et al., 2016). Such research is crucial for advancing drug discovery and development.

Materials Chemistry and Supramolecular Structures

The study of 2-(4-chlorophenyl)-7-methyl-4H-chromen-4-one and its derivatives extends to materials chemistry, focusing on their supramolecular structures and properties. This includes exploring their photophysical properties and potential applications in materials science (Kamboj et al., 2012).

properties

IUPAC Name

2-(4-chlorophenyl)-7-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO2/c1-10-2-7-13-14(18)9-15(19-16(13)8-10)11-3-5-12(17)6-4-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJDOBOIGBYDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-7-methyl-4H-chromen-4-one

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